2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Based on its name, it seems to contain a spiro[indoline-3,2’-thiazolidin] ring, which is a type of cyclic structure, along with a 4-chlorophenyl group and a 2-methoxyphenyl group .Scientific Research Applications
Antibacterial Applications
This compound and its derivatives have been explored for their potent antibacterial properties. Research conducted by Borad et al. (2015) on similar compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents, especially considering the rising concern over antibiotic resistance (Borad, M. A., Bhoi, M. N., Parmar, J. A., & Patel, H., 2015).
Antimicrobial Efficacy
Further studies by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid derivatives, closely related to the compound , showed significant antimicrobial activities against a panel of bacteria, mycobacteria, and fungi. Specifically, certain derivatives demonstrated high activity against Mycobacterium tuberculosis, indicating their potential utility in treating tuberculosis and other mycobacterial infections (Krátký, M., Vinšová, J., & Stolaříková, J., 2017).
Anti-inflammatory and Analgesic Properties
Ma et al. (2011) synthesized derivatives based on the thiazolidine-2,4-dione moiety, showing significant anti-inflammatory and analgesic effects. These compounds, including closely related structures to the compound of interest, inhibited the production of nitric oxide and prostaglandin E(2), suggesting their application in treating inflammatory diseases (Ma, L., Xie, C., Ma, Y.-h., Liu, J., Xiang, M., Ye, X., Zheng, H., Chen, Z.-z., Xu, Q., Chen, T., Chen, J., Yang, J., Qiu, N., Wang, G., Liang, X., Peng, A., Yang, S.-y., Wei, Y., & Chen, L., 2011).
Anticancer Activity
Another line of research focuses on the synthesis of novel derivatives for anticancer activity evaluation. Havrylyuk et al. (2010) reported on 4-thiazolidinones with a benzothiazole moiety demonstrating antitumor activity. This suggests the compound's scaffold could be modified to target various cancer cell lines, highlighting its potential in cancer drug development (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-21-9-5-3-7-19(21)27-22(30)14-28-20-8-4-2-6-18(20)25(24(28)32)29(23(31)15-34-25)17-12-10-16(26)11-13-17/h2-13H,14-15H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNVSLFEDYAER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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